1-[2-CHLORO-3-(4-METHYLPIPERAZIN-1-YL)-6-NITROPHENYL]-4-METHYLPIPERAZINE
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Overview
Description
1-[2-CHLORO-3-(4-METHYLPIPERAZIN-1-YL)-6-NITROPHENYL]-4-METHYLPIPERAZINE is a complex organic compound that features a piperazine ring, a common structural motif in pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of 1-[2-CHLORO-3-(4-METHYLPIPERAZIN-1-YL)-6-NITROPHENYL]-4-METHYLPIPERAZINE typically involves multiple steps. One common method includes the reaction of 2-chloro-3-nitroaniline with 4-methylpiperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as toluene, and may require catalysts to enhance the reaction rate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-CHLORO-3-(4-METHYLPIPERAZIN-1-YL)-6-NITROPHENYL]-4-METHYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological pathways and interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-CHLORO-3-(4-METHYLPIPERAZIN-1-YL)-6-NITROPHENYL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring is known to modulate the pharmacokinetic properties of drugs, enhancing their efficacy and stability. The nitro and chloro groups contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
1-[2-CHLORO-3-(4-METHYLPIPERAZIN-1-YL)-6-NITROPHENYL]-4-METHYLPIPERAZINE can be compared with other piperazine derivatives, such as:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and exhibits antibacterial activity.
3-(4-methylpiperazin-1-yl)aniline: Another piperazine derivative used in various chemical syntheses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-chloro-3-(4-methylpiperazin-1-yl)-4-nitrophenyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN5O2/c1-18-5-9-20(10-6-18)13-3-4-14(22(23)24)16(15(13)17)21-11-7-19(2)8-12-21/h3-4H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOVTHJMUNPOJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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